molecular formula C30H18Cl4O6 B10885942 Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate

Cat. No.: B10885942
M. Wt: 616.3 g/mol
InChI Key: AIXWAZDTEVCYDK-UHFFFAOYSA-N
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Description

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is a complex organic compound characterized by its unique structure, which includes dichlorophenyl groups and a biphenyl dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate typically involves the reaction of 3,4-dichlorophenyl acetic acid with biphenyl-2,5-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its dichlorophenyl groups can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of dichlorophenyl groups suggests possible applications in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl groups can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dichlorophenyl) chlorophosphate
  • Bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate
  • Bis[2-[4-(4,6-diphenyl-1,3,5-triazine-2-yl)-3-hydoxyphenoxy]ethyl]dodacenedioate

Uniqueness

Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is unique due to its specific combination of dichlorophenyl groups and biphenyl dicarboxylate core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C30H18Cl4O6

Molecular Weight

616.3 g/mol

IUPAC Name

bis[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-phenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C30H18Cl4O6/c31-23-10-7-18(13-25(23)33)27(35)15-39-29(37)20-6-9-21(22(12-20)17-4-2-1-3-5-17)30(38)40-16-28(36)19-8-11-24(32)26(34)14-19/h1-14H,15-16H2

InChI Key

AIXWAZDTEVCYDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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